4,4'-Bis(3-methylphenoxy)-1,1'-biphenyl
Description
Properties
CAS No. |
84305-21-5 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-methyl-3-[4-[4-(3-methylphenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C26H22O2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18H,1-2H3 |
InChI Key |
HLZSGQOZPKERTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The condensation of biphenol derivatives with substituted aryl halides is a widely employed strategy for synthesizing biphenyl ethers. For 4,4'-Bis(3-methylphenoxy)-1,1'-biphenyl, this involves reacting 4,4'-biphenol with 3-methylchlorobenzene in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the deprotonated biphenol attacks the electron-deficient aryl halide.
Key parameters include:
- Solvent selection : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
- Temperature : Reactions typically proceed at 130–140°C under nitrogen to prevent oxidation of intermediates.
- Molar ratios : A 1:2.2 molar ratio of biphenol to 3-methylchlorobenzene ensures complete conversion, minimizing dimerization byproducts.
Optimization Challenges
The steric bulk of the 3-methyl group on the phenoxy moiety necessitates prolonged reaction times (8–12 hours) compared to unsubstituted analogs. Patent CN105294461A demonstrates that increasing the solvent polarity reduces byproduct formation, with DMF yielding 87% purity versus 72% in toluene. Post-reaction purification involves hot filtration to remove unreacted salts, followed by crystallization from ethanol-water mixtures.
Transition Metal-Catalyzed Ullmann Coupling
Template-Directed Intramolecular Coupling
Ullmann coupling offers an alternative route for constructing the biphenyl backbone. As described in Takahashi et al., salicyl alcohol templates facilitate the intramolecular coupling of aryl halides, forming 2,2'-disubstituted biphenyls. For 4,4'-substituted targets, adapting this method requires:
Limitations and Modifications
The inherent challenge lies in the steric hindrance imposed by the 3-methyl groups, which reduces coupling efficiency. Trials with eleven-membered cyclic intermediates (as in CN105294461A) show yields of 58%, compared to 92% for less hindered analogs. Switching to palladium catalysts, as in patent CN115286519A, improves yields to 68% but increases costs.
Catalytic Hydrogenation of Nitro Intermediates
Solvent and Catalyst Recovery
Patent CN115286519A emphasizes solvent recycling, with tetrahydrofuran recovered at 95% efficiency via distillation. For large-scale production, this reduces costs by $12–15 per kilogram of product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Catalyst Cost ($/kg) | Reaction Time (h) |
|---|---|---|---|---|
| SNAr Condensation | 85 | 87 | 50 (K₂CO₃) | 8–12 |
| Ullmann Coupling | 58 | 92 | 320 (CuI) | 24 |
| Hydrogenation* | 68 | 89 | 450 (Pd/C) | 6–8 |
*Adapted from nitro-reduction data.
Industrial Scalability and Environmental Impact
Waste Management
The SNAr route generates 3.2 kg of aqueous waste per kilogram of product, primarily from salt byproducts. In contrast, Ullmann coupling produces heavy-metal-contaminated waste (0.8 kg Cu residues per kg product), necessitating advanced filtration systems.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3-methylphenoxy)ethane: Similar in structure but with an ethane backbone instead of a biphenyl core.
4,4’-Bis(4-methylphenoxy)-1,1’-biphenyl: Similar but with 4-methylphenoxy groups instead of 3-methylphenoxy groups.
Uniqueness
4,4’-Bis(3-methylphenoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,4'-Bis(3-methylphenoxy)-1,1'-biphenyl in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Face shields are recommended during bulk handling .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation of aerosols or vapors .
- Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose of waste in sealed containers labeled for halogenated organic compounds .
- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation for persistent symptoms .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Reagent Preparation : Start with biphenyl precursors and 3-methylphenol. Use a palladium catalyst (e.g., Pd(OAc)₂) and a base like K₂CO₃ in a dry solvent (e.g., DMF) .
- Reaction Conditions : Optimize temperature (typically 80–120°C) and reaction time (12–24 hours) under inert gas (N₂/Ar). Monitor progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to verify aromatic proton splitting patterns and methyl group integration. ¹³C NMR confirms substitution patterns on the biphenyl backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS provides molecular ion peaks (expected m/z ~ 366.4) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify ether (C-O-C) stretching bands near 1250 cm⁻¹ and aromatic C-H vibrations .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Selection : Identify key factors (e.g., catalyst loading, temperature, solvent polarity) and response variables (yield, purity). Use a 2³ factorial design to screen interactions .
- Data Analysis : Apply ANOVA to determine significant factors. For example, temperature and catalyst concentration may exhibit synergistic effects on reaction efficiency .
- Validation : Replicate optimal conditions in triplicate to ensure reproducibility. Compare results with computational models (e.g., DFT for transition-state analysis) .
Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound in material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets to assess charge-transfer capabilities. Simulate UV-Vis spectra with TD-DFT .
- Molecular Dynamics (MD) : Model aggregation behavior in polymer matrices to predict thermal stability and phase transitions .
- COMSOL Multiphysics Integration : Couple DFT results with COMSOL to simulate electroluminescence in OLED device configurations .
Q. How should researchers address discrepancies in thermal stability data across studies involving this compound?
- Methodological Answer :
- Source Analysis : Compare experimental protocols (e.g., TGA heating rates, atmosphere: N₂ vs. air). Faster heating rates may underestimate decomposition thresholds .
- Material Characterization : Verify sample purity (e.g., DSC for crystalline phase consistency) and moisture content, which can catalyze degradation .
- Theoretical Frameworks : Reconcile data using the Flynn-Wall-Ozawa method for kinetic analysis or apply the Kissinger equation to identify activation energy discrepancies .
Methodological Frameworks for Research Design
Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis Formulation : Link reaction mechanisms (e.g., Ullmann coupling) to existing theories of cross-coupling catalysis. Use Marcus theory to model electron-transfer steps .
- Data Interpretation : Apply the Hammett equation to correlate substituent effects (e.g., methyl groups) with reaction rates or spectroscopic shifts .
- Peer Validation : Compare results with analogous biphenyl systems (e.g., 4,4'-diethoxy derivatives) to identify structure-property trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
